molecular formula C10H6Br2FN B13700468 2,4-Dibromo-5-fluoronaphthalen-1-amine

2,4-Dibromo-5-fluoronaphthalen-1-amine

Cat. No.: B13700468
M. Wt: 318.97 g/mol
InChI Key: HMHAZZKVHCBAFK-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-fluoronaphthalen-1-amine is an organic compound with the molecular formula C10H6Br2FN and a molecular weight of 318.97 g/mol It is a derivative of naphthalene, characterized by the presence of bromine and fluorine atoms at specific positions on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-fluoronaphthalen-1-amine typically involves the bromination and fluorination of naphthalene derivatives. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-fluoronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,4-Dibromo-5-fluoronaphthalen-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-fluoronaphthalen-1-amine involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the amine group can form hydrogen bonds with target molecules. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-5-fluoronaphthalen-1-amine is unique due to the specific combination of bromine and fluorine atoms on the naphthalene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C10H6Br2FN

Molecular Weight

318.97 g/mol

IUPAC Name

2,4-dibromo-5-fluoronaphthalen-1-amine

InChI

InChI=1S/C10H6Br2FN/c11-6-4-7(12)10(14)5-2-1-3-8(13)9(5)6/h1-4H,14H2

InChI Key

HMHAZZKVHCBAFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CC(=C2N)Br)Br

Origin of Product

United States

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